5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(5-chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O3/c10-4-1-2-6(11)5(3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGJEADFOUAEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NO2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
- Molecular Formula : CHClF NO
- Molecular Weight : 247.05 g/mol
- CAS Number : 1152498-93-5
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential in drug discovery.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown IC values in the micromolar range against leukemia and breast cancer cell lines (e.g., MCF-7 and U-937) .
- Mechanism of Action : Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through the upregulation of p53 and activation of caspase pathways .
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| U-937 | 1.00 | Caspase activation |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Bactericidal Effects : It exhibited strong activity against Staphylococcus spp., with minimal cytotoxicity to normal cell lines .
- Selectivity : The selectivity index indicates a favorable therapeutic window for potential clinical applications.
Case Studies
Several studies have explored the biological activities of oxadiazole derivatives:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes structural analogs and their key differences:
*Estimated based on analogs.
Key Observations:
- Substituent Effects: The 5-chloro-2-fluorophenyl group in the target compound offers a balance between electron-withdrawing effects (Cl, F) and steric bulk, which may enhance target selectivity compared to mono-halogenated analogs like 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid .
Physicochemical Properties
- Molecular Weight : The target compound (~250–270 g/mol) falls within the acceptable range for drug-like molecules, similar to analogs like 5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (MW ~347 g/mol) .
Preparation Methods
Preparation via N’-Hydroxybenzamidine and Halogenated Aromatic Acids
A reported method involves the reaction of halogen-substituted carboxylic acids with amidoximes or related intermediates in the presence of bases like cesium carbonate and solvents such as dry N,N-dimethylformamide (DMF). This approach was demonstrated in the synthesis of substituted 3-phenyl-1,2,4-oxadiazol-5-yl derivatives, where cesium carbonate acts as a base to promote nucleophilic substitution and ring closure at room temperature over 8–10 hours. The reaction progress is monitored by thin-layer chromatography (TLC), and the products are isolated by extraction and purified by standard methods.
| Parameter | Condition |
|---|---|
| Base | Cesium carbonate (3 equivalents) |
| Solvent | Dry N,N-dimethylformamide (DMF) |
| Temperature | Room temperature |
| Reaction time | 8–10 hours |
| Monitoring technique | Thin-layer chromatography (TLC) |
This method is suitable for introducing halogenated phenyl groups, such as 5-chloro-2-fluorophenyl, by using appropriately substituted carboxylic acids or halogenated phenyl precursors.
One-Pot Synthesis Using N-Isocyaniminotriphenylphosphorane (NIITP)
An advanced, streamlined one-pot synthesis strategy has been reported for related oxadiazole derivatives, involving the use of N-isocyaniminotriphenylphosphorane (NIITP) with carboxylic acids and aryl iodides. This two-stage process includes:
- Formation of the monosubstituted 1,3,4-oxadiazole intermediate from the carboxylic acid and NIITP.
- Copper-catalyzed arylation of the intermediate with aryl iodides to yield 2,5-disubstituted 1,3,4-oxadiazoles.
This method tolerates halogen substituents such as fluoro and chloro groups on the aryl iodide, making it applicable to synthesize halogenated oxadiazoles like 5-(5-chloro-2-fluorophenyl)-1,2,4-oxadiazole derivatives.
Optimized reaction conditions included:
| Parameter | Condition |
|---|---|
| Solvent | 1,4-Dioxane |
| Reaction temperature | 80 °C for oxadiazole formation, 120 °C for arylation |
| Base | Cesium carbonate (1.5 equivalents) |
| Catalyst | Copper(I) iodide with 1,10-phenanthroline ligand |
| Reaction time | 3 hours (oxadiazole formation) + 17 hours (arylation) |
| Yield | Up to 78% isolated yield for related compounds |
This method allows direct synthesis from halogenated carboxylic acids and aryl iodides without isolating intermediates, facilitating efficient preparation of halogenated oxadiazole carboxylic acids.
Esterification and Subsequent Hydrolysis Route
In some protocols, oxadiazole derivatives are first synthesized as esters via reaction with alcohols (e.g., ethanol or isopropanol) in the presence of acid catalysts like sulfuric acid. The esters are then hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to yield the corresponding carboxylic acids.
- Esterification of iminodiacetic acid derivatives with alcohols catalyzed by sulfuric acid.
- Substitution reactions with 2,5-bis(bromoalkyl)-1,3,4-oxadiazoles to introduce oxadiazole rings.
- Hydrolysis of esters to free carboxylic acids.
This method is useful for preparing 1,2,4-oxadiazole carboxylic acids with various substituents, including halogenated phenyl groups.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Cesium carbonate-mediated reaction | Halogenated carboxylic acid, amidoxime, DMF, Cs2CO3, room temp, 8–10 h | Mild conditions, good yields, simple setup | Limited to certain substituents, longer reaction time |
| One-pot NIITP-mediated synthesis | Carboxylic acid, NIITP, aryl iodide, CuI catalyst, Cs2CO3, 1,4-dioxane, 80-120 °C | Streamlined, high yields, tolerant to halogens | Requires copper catalyst, longer reaction times |
| Esterification-hydrolysis route | Iminodiacetic acid esters, sulfuric acid, alcohols, base hydrolysis | Versatile for various derivatives | Multi-step, requires purification after hydrolysis |
Research Findings and Notes
- The one-pot NIITP synthesis method demonstrated excellent tolerance to halogen substituents such as chloro and fluoro groups without dehalogenation side reactions, making it highly suitable for preparing 5-(5-chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid.
- Cesium carbonate is a preferred base for promoting nucleophilic substitution and cyclization in DMF, providing good yields at room temperature, which is beneficial for sensitive substrates.
- Esterification followed by hydrolysis is a classical approach that allows introduction of carboxylic acid groups after oxadiazole ring formation, useful for complex substitution patterns.
Q & A
(Basic) What synthetic routes are commonly used to prepare 5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization of a nitrile precursor with hydroxylamine, followed by carboxylation. A method analogous to structurally related oxadiazoles (e.g., 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) employs palladium or copper catalysts in solvents like DMF or toluene under reflux . Optimization strategies include:
- Catalyst screening : Testing Pd(OAc)₂ vs. CuI for regioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Temperature control : Maintaining 80–100°C prevents byproduct formation.
A table summarizing yield variations under different conditions:
| Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | DMF | 72 | 97 | |
| CuI | Toluene | 65 | 95 |
(Advanced) How do electronic effects of the chloro and fluoro substituents influence the compound’s reactivity in nucleophilic substitutions?
Answer:
The electron-withdrawing nature of Cl and F on the phenyl ring activates the oxadiazole core toward nucleophilic attack. Computational studies (e.g., DFT calculations) on similar fluorophenyl-oxadiazole derivatives reveal:
- Meta-fluorine (2-fluoro position) increases ring electron deficiency, enhancing electrophilicity at C3 of the oxadiazole.
- Para-chlorine stabilizes intermediates via resonance effects, as seen in 3-[2-Chloro-5-(...)-fluorophenyl]-oxazole analogs .
Experimental validation involves comparing reaction rates with substituent-variant analogs (e.g., replacing Cl with Br or methyl groups).
(Basic) Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
Key methods include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms carboxylate formation (δ ~170 ppm in ¹³C) .
- HPLC-PDA : Quantifies purity (≥95% by area normalization) and detects trace intermediates .
- HRMS : Validates molecular ion ([M-H]⁻ at m/z 267.02 for C₉H₅ClFN₂O₃⁻).
(Advanced) How reliable are computational models in predicting this compound’s binding affinity to biological targets?
Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations are used to predict interactions with enzymes like COX-2 or kinases. For example:
- Validation : Compare docking scores of 5-(5-Cl-2-F-phenyl)-oxadiazole with known inhibitors (e.g., Celecoxib).
- Limitations : Overestimation of binding due to rigid receptor models. Hybrid QM/MM methods improve accuracy by accounting for ligand flexibility, as demonstrated in studies on pyrazole-carboxylate derivatives .
(Basic) What challenges arise in achieving regioselectivity during the oxadiazole ring formation?
Answer:
Competing pathways (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole) are mitigated by:
- Precursor design : Using 5-chloro-2-fluorobenzonitrile ensures correct cyclization orientation.
- Acid catalysis : HCl promotes nitrile activation over alternative intermediates .
- Kinetic control : Short reaction times (2–4 hrs) favor the thermodynamically less stable 1,2,4-oxadiazole.
(Advanced) How do structural modifications at the oxadiazole ring affect pharmacokinetic properties?
Answer:
Modifications (e.g., esterification of the carboxylic acid) improve bioavailability:
- LogP optimization : Methyl esters of related oxadiazoles show increased membrane permeability (LogP from 1.2 to 2.8) .
- Metabolic stability : Fluorine substitution reduces CYP450-mediated oxidation, as observed in fluorophenyl-pyrazole derivatives .
In vivo studies in rodent models are required to validate computational ADMET predictions.
(Advanced) How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies (e.g., varying IC₅₀ values in kinase assays) are addressed by:
- Standardized assays : Repeating tests under identical conditions (e.g., ATP concentration, pH).
- Impurity profiling : HPLC-MS identifies bioactive contaminants (e.g., unreacted nitrile precursors) .
- Orthogonal validation : Cross-checking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
